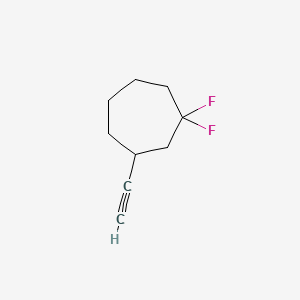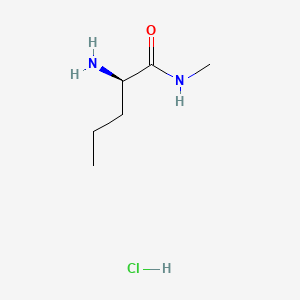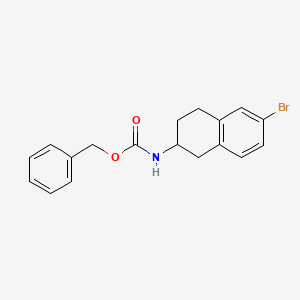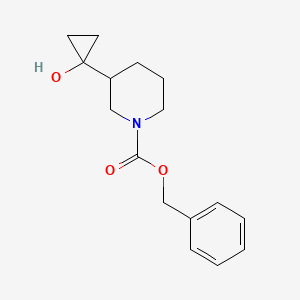
Tert-butyl 3-allylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-allylpiperidine-1-carboxylate: is an organic compound that belongs to the piperidine family It is characterized by the presence of a tert-butyl group, an allyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-allylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran. This reaction yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . The Mitsunobu reaction of the latter with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-allylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: L-selectride in anhydrous tetrahydrofuran is commonly used for reduction reactions.
Substitution: Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine, are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-allylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 3-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl ®-3-aminopiperidine-1-carboxylate
Comparison: For example, tert-butyl 3-oxopiperidine-1-carboxylate lacks the allyl group, resulting in different chemical properties and reactivity . Similarly, tert-butyl 4-(phenylamino)piperidine-1-carboxylate and tert-butyl ®-3-aminopiperidine-1-carboxylate have different substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 3-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
InChI Key |
RHPQWZUOGWVYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


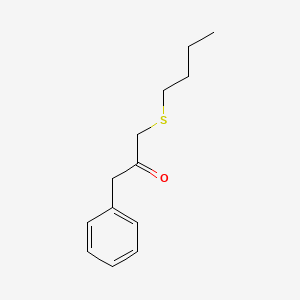
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)




